molecular formula C16H18N2O2 B2466227 N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide CAS No. 1705495-69-7

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide

Cat. No. B2466227
CAS RN: 1705495-69-7
M. Wt: 270.332
InChI Key: CFRAUKOEYNDMRZ-UHFFFAOYSA-N
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Description

N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide, also known as AZD1446, is a novel compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

The compound N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which are known to interact with monoamine neurotransmitter systems . Therefore, the primary targets of this compound are likely to be the monoamine neurotransmitter receptors.

Mode of Action

As a monoamine neurotransmitter reuptake inhibitor , this compound likely works by blocking the reuptake of certain neurotransmitters in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission

Pharmacokinetics

Like other tropane alkaloids, it is expected to have good bioavailability and to cross the blood-brain barrier effectively due to its lipophilic nature .

properties

IUPAC Name

N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(19)17-13-7-5-12(6-8-13)16(20)18-14-3-2-4-15(18)10-9-14/h2-3,5-8,14-15H,4,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRAUKOEYNDMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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